molecular formula C19H23NO B3463394 N-(2-tert-butylphenyl)-3-phenylpropanamide

N-(2-tert-butylphenyl)-3-phenylpropanamide

Cat. No. B3463394
M. Wt: 281.4 g/mol
InChI Key: KXYULQGBXUDTRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-tert-butylphenyl)-3-phenylpropanamide, also known as TCPP, is a compound that belongs to the class of amides. It is a white crystalline solid that is widely used in scientific research due to its various properties.

Scientific Research Applications

N-(2-tert-butylphenyl)-3-phenylpropanamide has been widely used in scientific research for its various applications. It is commonly used as a fluorescent probe for the detection of metal ions such as zinc, copper, and iron. This compound is also used as a photosensitizer in photodynamic therapy for cancer treatment. In addition, this compound has been used as a ligand for the synthesis of metal-organic frameworks (MOFs) for gas storage and separation.

Mechanism of Action

The mechanism of action of N-(2-tert-butylphenyl)-3-phenylpropanamide is related to its ability to bind to metal ions. This compound has a tetrapyrrole structure that can coordinate with metal ions to form metal complexes. The metal complexes formed by this compound can exhibit various properties such as fluorescence, photodynamic activity, and catalytic activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) under light irradiation. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-tert-butylphenyl)-3-phenylpropanamide is its high sensitivity and selectivity for metal ions. This compound can detect metal ions at low concentrations and can distinguish between different metal ions. However, one of the limitations of this compound is its susceptibility to photobleaching, which can affect its fluorescence properties.

Future Directions

There are several future directions for the use of N-(2-tert-butylphenyl)-3-phenylpropanamide in scientific research. One direction is the development of this compound-based sensors for the detection of metal ions in biological samples. Another direction is the use of this compound in the synthesis of new metal-organic frameworks for gas storage and separation. Additionally, this compound can be used in combination with other compounds for the development of new photodynamic therapies for cancer treatment.
Conclusion:
In conclusion, this compound is a versatile compound that has various applications in scientific research. Its ability to bind to metal ions and form metal complexes makes it a useful tool for the detection of metal ions, photodynamic therapy, and the synthesis of metal-organic frameworks. Further research on this compound can lead to the development of new technologies and therapies for various applications.

properties

IUPAC Name

N-(2-tert-butylphenyl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO/c1-19(2,3)16-11-7-8-12-17(16)20-18(21)14-13-15-9-5-4-6-10-15/h4-12H,13-14H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXYULQGBXUDTRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1NC(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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